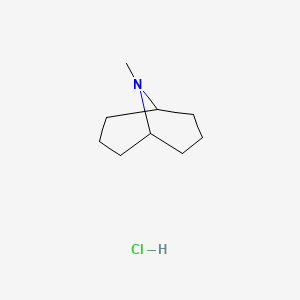

Granatane hydrochoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Granatane hydrochoride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spatial Selectivity in the Hippocampal Granular Layer

Granatane hydrochloride, through its interaction with granule cells in the hippocampal region, demonstrates potential applications in neurological research, particularly in understanding spatial memory and navigation. In studies involving the fascia dentata's granular layer in rats, granule cells showed spatially and directionally selective discharge, indicating a high degree of spatial information provided to their CA3 targets. This selectivity is crucial for understanding the hippocampus's role in spatial memory and navigation, suggesting granatane hydrochloride could be instrumental in probing the neural circuits involved in these processes (Jung & McNaughton, 1993).

Porous Spherical Granules for Time-Controlled Drug Release

Research on porous spherical hydroxyapatite granules impregnated with drugs, for targeted and time-controlled drug delivery, reveals a method potentially adaptable for granatane hydrochloride, particularly in bone surgery applications. The fabrication method, which leverages liquids' immiscibility effect, could be applied to encapsulate granatane hydrochloride for localized, controlled release in therapeutic contexts, offering a novel delivery mechanism that could enhance efficacy and reduce systemic side effects (Komlev, Barinov, & Koplik, 2002).

Tropane and Granatane Alkaloid Biosynthesis

A systematic analysis of tropane and granatane alkaloids highlights the pharmaceutical importance of granatane compounds. Granatane hydrochloride, as part of this group, has implications for developing new drugs with enhanced efficacy and specificity. The study of these alkaloids' biosynthesis offers insights into engineering metabolic pathways for the production of these compounds, potentially leading to more efficient synthesis methods for pharmaceutical applications (Kim et al., 2016).

Aerobic Granular Sludge in Wastewater Treatment

Granatane hydrochloride's potential utility extends to environmental biotechnology, particularly in the aerobic granulation process for wastewater treatment. Studies on aerobic granular sludge demonstrate its effectiveness in treating high-strength organic wastewaters and adsorbing heavy metals, suggesting that granatane hydrochloride could be explored for similar environmental applications. This could lead to innovative approaches to wastewater management, focusing on the removal of pollutants through granular media (Adav, Lee, Show, & Tay, 2008).

Granatanol Diesters as Non-Depolarizing Muscle Relaxants

The study of quaternary derivatives of granatanol diesters reveals their potential as ultrashort-acting, non-depolarizing muscle relaxants. This application is particularly relevant in anesthesia and surgery, where controlled muscle relaxation is crucial. The granatanol derivatives' rapid onset and short duration of action, coupled with their potency, make them promising candidates for clinical use, indicating a pathway for granatane hydrochloride's application in medical settings (Gyermek, Lee, Cho, & Nguyen, 2006).

Mechanism of Action

Target of Action

Granatane alkaloids are a subclass of piperidine alkaloids

Biochemical Pathways

Granatane alkaloids belong to the larger pyrroline and piperidine classes of plant alkaloids . Their biosynthesis may share common ancestry in some orders, while they may be independently derived in others .

Pharmacokinetics

These properties are crucial for a drug’s bioavailability and overall effect .

Result of Action

Many specialized metabolites, including some alkaloids, are pharmacologically active and have been used by humans for therapeutic and recreational purposes .

Properties

IUPAC Name |

9-methyl-9-azabicyclo[3.3.1]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-10-8-4-2-5-9(10)7-3-6-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPIWBVEKNBGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)